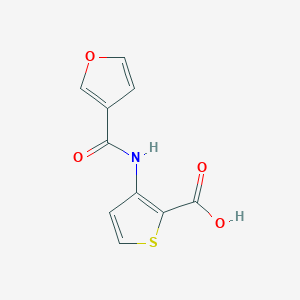

3-(Furan-3-amido)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Furan-3-amido)thiophene-2-carboxylic acid” is a compound that contains both furan and thiophene rings. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains an amide group and a carboxylic acid group .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product, which yields the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of both furan and thiophene rings, along with an amide group and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has also been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis

Thiophene-2-carboxylic acid, a related compound, is a white solid with a melting point of 125–127 °C . It has a molar mass of 128.15 g·mol−1 . The physical and chemical properties of “this compound” would be influenced by the presence of the furan ring, the amide group, and the carboxylic acid group.Scientific Research Applications

Rhodium-Catalyzed Alkenylation

- The regioselective C3-alkenylation of thiophene-2-carboxylic acids, including furan-2-carboxylic acids, is achieved via a rhodium/silver-catalyzed oxidative coupling with alkenes. This process is significant for the synthesis of various compounds, especially in the presence of brominated thiophenecarboxylic acids and furan-2-carboxylic acids (Iitsuka et al., 2013).

Palladium-Catalyzed Perarylation

- 3-thiophene- and 3-furancarboxylic acids undergo perarylation, accompanied by cleavage of the C-H bonds and decarboxylation, leading to the formation of tetraarylated products. This reaction demonstrates the potential for creating structurally complex molecules (Nakano et al., 2008).

Synthesis of Disubstituted Furans and Thiophenes

- The synthesis of 2,3-disubstituted furans and thiophenes involves lithiation of furan- and thiophene-2-carboxylic acids. This method provides an efficient route to synthesize these compounds, which are important in various chemical applications (Carpenter & Chadwick, 1985).

Electronic Spectra and Infrared Characteristics

- The electronic spectra of 2- and 3-furan-carboxamides and 3-thiophene-carboxamides are studied to understand the chromophores responsible for absorption. This research provides insights into the photophysical properties of these compounds (Alberghina et al., 1980).

Synthesis of Organic Semiconductors

- A new route for the synthesis of thieno[3,4-b]thiophene, alkyl derivatives, seleno[3,4-b]thiophene, and thieno[3,4-b]furan from thiophene-2-carboxylic acid and furan-2-carboxylic acid is described. These compounds are of great interest for low band gap organic semiconductors and applications in OLEDs, organic photovoltaic cells, and electrochromics (Dey et al., 2010).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “3-(Furan-3-amido)thiophene-2-carboxylic acid” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .

Mechanism of Action

Target of Action

The primary target of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .

Mode of Action

This compound acts by inhibiting FIH-1 . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate the transcription of a series of anti-hypoxic proteins . The activation of these proteins helps protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of FIH-1 by this compound affects the HIF pathway . This pathway is responsible for the cellular response to hypoxic conditions. By inhibiting FIH-1, this compound allows for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins .

Result of Action

The result of the action of this compound is the induction of a series of anti-hypoxic proteins . These proteins help protect cells during exposure to hypoxic conditions, thereby enhancing cell survival .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the presence of hypoxic conditions in the cellular environment would enhance the need for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins . .

Properties

IUPAC Name |

3-(furan-3-carbonylamino)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKFSJXQAJKLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)

![2-Chloro-1-[2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2509877.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2509880.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)

![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)